Nanomolar SmCB1 Inhibition: SmCB1-IN-1 (Ki = 0.050 μM) Achieves Potency Comparable to Lead Vinyl Sulfone and Gallinamide Inhibitors
SmCB1-IN-1 (Compound 2h) inhibits SmCB1 with a Ki of 0.050 μM, placing it in the nanomolar potency range. This value is comparable to the most potent vinyl sulfone inhibitors identified in prior screening efforts (IC50 range: 0.002–0.080 μM for lead compounds NS5-C6 and NS3-B2) [1] and within the range of potent gallinamide A analogs (Ki values of 0.021–0.290 μM for top compounds 8, 9, and 12) [2].
| Evidence Dimension | In vitro SmCB1 inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.050 μM |
| Comparator Or Baseline | Vinyl sulfone leads: NS5-C6 (IC50 = 0.002 μM), NS3-B2 (IC50 = 0.080 μM); Gallinamide A analogs: Compound 8 (Ki = 0.021 μM), Compound 9 (Ki = 0.051 μM), Compound 12 (Ki = 0.072 μM) |
| Quantified Difference | SmCB1-IN-1 potency is within ~2.5-fold of the most potent vinyl sulfone and equivalent to gallinamide analog Compound 9 |
| Conditions | SmCB1 kinetic activity assay with fluorogenic peptide substrate Cbz-Phe-Arg-AMC, pH 5.5 |
Why This Matters
Confirms that SmCB1-IN-1 achieves target engagement potency on par with the most potent reported SmCB1 inhibitor chemotypes, validating its utility as a tool compound for target validation studies.
- [1] Jílková A, et al. Druggable Hot Spots in the Schistosomiasis Cathepsin B1 Target Identified by Functional and Binding Mode Analysis of Potent Vinyl Sulfone Inhibitors. ACS Infect Dis. 2021;7(5):1077-1088. Table 1. PMID: 33176424. View Source
- [2] Spiwoková P, et al. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis. ACS Infect Dis. 2024;10(3):1035-1051. Table 2. PMID: 38261723. View Source
